molecular formula C11H9BrO2S B13555835 Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate

Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B13555835
M. Wt: 285.16 g/mol
InChI Key: RIQOUQPMUJAEEJ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate typically involves the bromination of 6-methylbenzo[b]thiophene followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 7-position. The resulting brominated product is then reacted with methanol and a suitable acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a sulfone derivative .

Scientific Research Applications

Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate is unique due to the presence of both the bromine atom and the ester group, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

methyl 7-bromo-6-methyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-6-3-4-7-5-8(11(13)14-2)15-10(7)9(6)12/h3-5H,1-2H3

InChI Key

RIQOUQPMUJAEEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(S2)C(=O)OC)Br

Origin of Product

United States

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